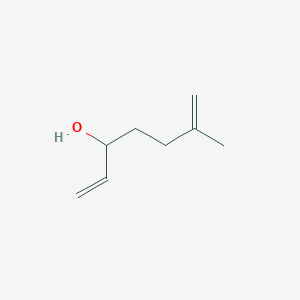
6-Methylhepta-1,6-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylhepta-1,6-dien-3-ol is an organic compound with the molecular formula C8H14O. It is a monohydric alcohol characterized by the presence of a methyl group and two double bonds in its heptadiene chain. This compound is also known by other names such as 3-Methyl-1,6-heptadien-3-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylhepta-1,6-dien-3-ol can be achieved through various organic reactions. One common method involves the reaction of 3-methyl-1,6-heptadiene with a suitable oxidizing agent to introduce the hydroxyl group at the third carbon position. The reaction conditions typically include controlled temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to achieve high purity levels of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Methylhepta-1,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride
Major Products:
Oxidation: 6-Methylhepta-1,6-dien-3-one
Reduction: 6-Methylheptan-3-ol
Substitution: 6-Methylhepta-1,6-dien-3-chloride
Scientific Research Applications
6-Methylhepta-1,6-dien-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 6-Methylhepta-1,6-dien-3-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with proteins and enzymes, potentially altering their activity. The double bonds in the heptadiene chain can participate in addition reactions, leading to the formation of new compounds. These interactions are crucial in determining the compound’s biological and chemical properties .
Comparison with Similar Compounds
- 3-Methyl-1,6-heptadien-3-ol
- 6-Methyl-3,5-heptadien-2-one
- 6-Methyl-3,5-heptadiene-2-one
Comparison: 6-Methylhepta-1,6-dien-3-ol is unique due to its specific arrangement of the methyl group and double bonds. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 6-Methyl-3,5-heptadien-2-one shares a similar backbone, the position of the hydroxyl group in this compound significantly influences its reactivity and applications .
Properties
CAS No. |
79972-54-6 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
6-methylhepta-1,6-dien-3-ol |
InChI |
InChI=1S/C8H14O/c1-4-8(9)6-5-7(2)3/h4,8-9H,1-2,5-6H2,3H3 |
InChI Key |
INSRWNOFDDRAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


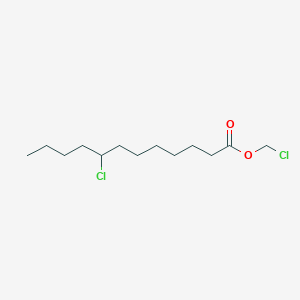
![7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14428851.png)
![Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis-](/img/structure/B14428853.png)
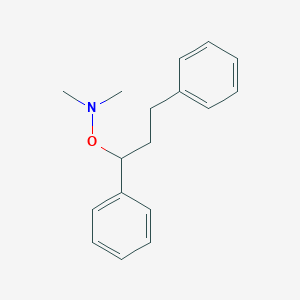

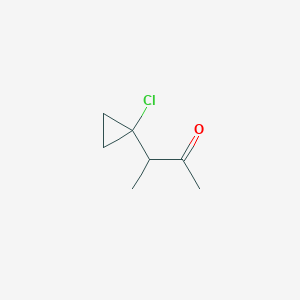
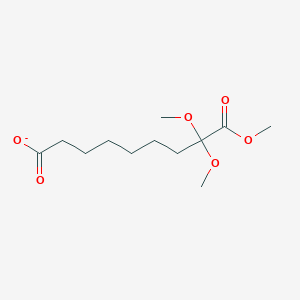
![Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]-](/img/structure/B14428884.png)
![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
![3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine](/img/structure/B14428893.png)
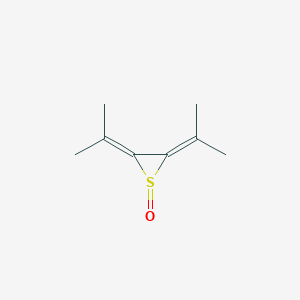
![p-[(p-Anilinophenyl)azo]phenol](/img/structure/B14428902.png)


